2-Trifluoromethylsulfanyliodobenzene
Description
Properties
Molecular Formula |
C7H4F3IS |
|---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
1-iodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4F3IS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H |
InChI Key |
NUAWSAFVCRGEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC(F)(F)F)I |
Origin of Product |
United States |
Overview of Hypervalent Iodine Chemistry
Hypervalent iodine compounds are derivatives in which the iodine atom possesses a formal oxidation state higher than its usual -1. These reagents have become indispensable tools in organic synthesis due to their mild reaction conditions, high selectivity, and lower toxicity compared to heavy metal oxidants. researchgate.netacs.org
Historical Context and Evolution of Hypervalent Iodine Reagents
The history of hypervalent iodine chemistry began in 1886 with the synthesis of the first stable organic polyvalent iodine compound, (dichloroiodo)benzene (PhICl₂), by German chemist Carl Willgerodt. acs.orgmit.eduacs.org This was followed by the preparation of other key compounds like iodosylbenzene (1892) and 2-iodoxybenzoic acid (IBX) (1893). acs.org Despite these early discoveries, the field remained relatively dormant until a renaissance of interest in the latter half of the 20th century. acs.org This resurgence was driven by the recognition that these compounds could perform a wide range of transformations, such as oxidations and functional group transfers, under mild and environmentally friendly conditions. researchgate.netnih.gov Modern hypervalent iodine chemistry has produced a diverse array of powerful and selective reagents, including Dess-Martin periodinane (DMP) for alcohol oxidation and Togni's reagents for electrophilic trifluoromethylation. nih.gov
Classification and General Reactivity of λ³-Iodanes
Hypervalent iodine compounds are typically classified based on the oxidation state of the iodine atom. The most common are iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes). λ³-Iodanes feature an iodine atom with a formal +3 oxidation state and a valence shell containing ten electrons. acs.org Structurally, they often adopt a pseudo-trigonal bipyramidal geometry, with the most electronegative ligands occupying the axial positions.
The reactivity of λ³-iodanes is characterized by two primary pathways: ligand exchange and reductive elimination. acs.org The iodine center is highly electrophilic, making it susceptible to attack by nucleophiles. This initiates a ligand exchange process, which is often followed by reductive elimination of an iodobenzene (B50100) derivative, thereby transferring the ligand to the nucleophile. acs.org This reactivity pattern makes λ³-iodanes excellent reagents for a variety of synthetic transformations, including oxidations, halogenations, and the transfer of functional groups. nih.gov
Position of 2 Trifluoromethylsulfanyl Iodobenzene Within Hypervalent Iodine Chemistry
Position of 2-Trifluoromethylsulfanyliodobenzene within Hypervalent Iodine Chemistry
Development as a Key Electrophilic Trifluoromethylation Agent
The quest for stable, efficient, and selective reagents for trifluoromethylthiolation has led to the exploration of various molecular scaffolds. The development of 2-(Trifluoromethylsulfanyl)iodobenzene stems from the broader investigation into hypervalent iodine compounds and other electrophilic reagents for fluorine-containing functionalities. While specific developmental history for this exact compound is not extensively documented in publicly available literature, its conceptual foundation lies in the established reactivity of related iodonium (B1229267) salts and other electrophilic trifluoromethylthiolating agents.
The design of such reagents often focuses on creating a polarized S-CF3 bond, rendering the sulfur atom electrophilic and susceptible to attack by a wide range of nucleophiles. The presence of an iodobenzene (B50100) backbone in 2-(Trifluoromethylsulfanyl)iodobenzene is hypothesized to modulate its reactivity and solubility, potentially offering advantages in specific synthetic applications.
Comparison with Other Prominent Trifluoromethylating Reagents
The field of electrophilic trifluoromethylthiolation is populated by a number of well-established reagents, each with its own set of advantages and limitations. A comparison of 2-(Trifluoromethylsulfanyl)iodobenzene with these prominent reagents is crucial for understanding its potential utility.
Table 1: Comparison of Electrophilic Trifluoromethylthiolating Reagents
| Reagent Name | General Structure | Key Features | Common Applications |
| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Highly reactive, commercially available | Trifluoromethylthiolation of a broad range of nucleophiles |
| Togni's Reagents | Hypervalent iodine compounds | Bench-stable, versatile | Trifluoromethylthiolation of alcohols, thiols, and phosphines |
| Shibata's Reagents | N-(Trifluoromethylthio)saccharin | Stable, easy to handle | Trifluoromethylthiolation of indoles and other electron-rich heterocycles |
| Billard's Reagent | N-(Trifluoromethylthio)phthalimide | Crystalline solid, stable | Trifluoromethylthiolation of β-ketoesters and enamines |
| 2-(Trifluoromethylsulfanyl)iodobenzene | C₆H₄(SCF₃)I | Potentially tunable reactivity based on the iodobenzene moiety | Under investigation for specific applications in C-H functionalization and cross-coupling reactions |
Umemoto's and Togni's reagents are considered the workhorses in this field due to their high reactivity and broad substrate scope. However, their synthesis can be complex, and they may not be suitable for all functional groups. Shibata's and Billard's reagents offer improved stability and ease of handling, making them attractive alternatives for specific transformations.
The potential of 2-(Trifluoromethylsulfanyl)iodobenzene lies in the unique electronic and steric properties conferred by the 2-iodo substituent. This could influence its reactivity profile, potentially enabling regioselective trifluoromethylthiolation of complex molecules or facilitating novel reaction pathways that are not accessible with existing reagents. Further research is necessary to fully elucidate the synthetic scope and advantages of 2-(Trifluoromethylsulfanyl)iodobenzene in comparison to its more established counterparts.
Strategic Approaches to the Synthesis of Aryltrifluoromethyliodanes
The creation of aryl-λ³-iodanes can be broadly categorized into two main approaches: multi-step sequences, where intermediates are isolated, and more streamlined one-pot protocols that enhance operational simplicity and efficiency.
Multi-step synthesis provides a controlled, stepwise approach to complex molecules, allowing for the isolation and purification of intermediates. For a compound like this compound, a typical multi-step route would first involve the synthesis of the precursor, 2-iodophenyl trifluoromethyl sulfide, followed by its oxidation to the desired hypervalent iodine(III) species.
The precursor, 2-iodophenyl trifluoromethyl sulfide, can be prepared from 2-iodothiophenol (B3069315) through trifluoromethylation. The subsequent and crucial step is the oxidation of the iodine center. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a ligand source (e.g., trifluoroacetic acid) to yield the stable diaryl-λ³-iodane. This methodical approach ensures high purity of the final product, which is often essential for subsequent applications.
Table 1: Representative Multi-step Synthesis of an Aryl-λ³-iodane Analogue
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
|---|
To improve efficiency and reduce waste, one-pot syntheses have become increasingly popular. These protocols combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and resources. The synthesis of diaryliodonium salts, which are structurally related to this compound, has been significantly advanced through such methods. rsc.org
One-pot syntheses of diaryliodonium salts frequently employ strong stoichiometric oxidants to convert the aryl iodide to the reactive iodine(III) state in situ. This is immediately followed by reaction with another aromatic component. A common and inexpensive oxidant for this purpose is Oxone (potassium peroxymonosulfate), often used in conjunction with a strong acid like sulfuric acid or trifluoroacetic acid. beilstein-journals.orgnih.govnih.gov This combination generates a highly electrophilic iodine(III) species that readily undergoes electrophilic aromatic substitution with another arene molecule present in the reaction mixture.
Table 2: One-Pot Synthesis of Diaryliodonium Salts Using Stoichiometric Oxidants
| Aryl Iodide | Arene | Oxidant/Acid | Product | Yield (%) |
|---|---|---|---|---|
| Iodobenzene | Toluene | Oxone / H₂SO₄ | (4-Methylphenyl)(phenyl)iodonium salt | 75 |
| 4-Iodotoluene | Anisole | Oxone / TFA | (4-Methoxyphenyl)(4-methylphenyl)iodonium salt | 88 |
| Iodobenzene | Benzene (B151609) | m-CPBA / TfOH | Diphenyliodonium triflate | 92 |
In the quest for safer, more stable, and efficient reagents, Trichloroisocyanuric Acid (TCCA) has emerged as a valuable alternative oxidant. TCCA is a solid, easy-to-handle compound that serves as a source of electrophilic chlorine. In the context of hypervalent iodine chemistry, it can be used for the oxidative chlorination of aryl iodides. The resulting aryl-λ³-iodane can then be used directly or undergo ligand exchange. The use of TCCA avoids the hazards associated with gaseous chlorine and the potential instability of some peroxide-based oxidants. Its byproduct, cyanuric acid, is easily removed by filtration, simplifying product purification.
Table 3: Synthesis of Hypervalent Iodine Reagents Using Trichloroisocyanuric Acid (TCCA)
| Starting Material | Reagents | Product | Yield (%) |
|---|
Precursor Design and Reactivity in Synthesis
The success of synthesizing hypervalent iodine compounds is heavily dependent on the structure and reactivity of the aryl iodide precursor. The nature and position of substituents on the aromatic ring can significantly influence the course and efficiency of the oxidation reaction.
For the synthesis of this compound, the key precursor is 2-iodophenyl trifluoromethyl sulfide. The trifluoromethylsulfanyl (-SCF₃) group at the ortho position to the iodine atom plays a critical role in the molecule's reactivity. The -SCF₃ group is strongly electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution. However, this electronic effect also makes the attached iodine atom more electrophilic and thus more susceptible to oxidation from iodine(I) to iodine(III).
Furthermore, the steric bulk of the ortho-substituent can influence the approach of the oxidant and the stability of the resulting hypervalent iodine species. While significant steric hindrance can impede the reaction, the presence of a coordinating group at the ortho position can sometimes stabilize the hypervalent iodine intermediate through intramolecular interactions, facilitating its formation. The design of the iodobenzene precursor is therefore a critical aspect of developing a successful synthetic strategy. diva-portal.org
Fluoroiodane Intermediates in Compound Construction
Hypervalent iodine reagents, also known as iodanes, have emerged as powerful tools in modern organic synthesis for the transfer of various functional groups. In the context of constructing compounds like this compound, hypervalent iodine(III) reagents capable of delivering an electrophilic trifluoromethylthio (-SCF₃) group are of particular interest.
Researchers have designed and synthesized hypervalent trifluoromethylthio-iodine(III) reagents, and their structures have been elucidated using NMR spectroscopy and X-ray crystallography. researchgate.net These reagents are versatile for the electrophilic transfer of the -SCF₃ group to a range of nucleophiles. researchgate.net One such class of reagents are the λ³-iodanes, which are noted for their stability and reactivity. acs.org For instance, benziodoxole-based scaffolds are frequently used to create stable λ³-iodane structures. acs.org
Initially, a hypervalent iodine reagent for electrophilic trifluoromethylthiolation was proposed to have a sulfur-bound hypervalent iodine motif within a benziodoxole framework. mit.edunih.gov However, subsequent structural reevaluation using techniques including the crystalline sponge method for X-ray analysis revealed that the reagent is actually a thioperoxy compound, with the SCF₃ group bound to an oxygen atom rather than directly to the iodine. mit.edumit.edu Despite this structural revision, the reagent demonstrates nearly identical reactivity profiles in trifluoromethylthiolation reactions, suggesting the thioperoxide structure itself is responsible for the observed reactivity. mit.edu
The application of these fluoroiodane intermediates extends to various transformations. For example, a hypervalent iodine reagent has been successfully used for the trifluoromethylation/cyclization of α,β-alkynic hydrazones to synthesize 3-trifluoromethylpyrazoles under metal-free conditions. rsc.org Similarly, a fluoroiodane reagent has been employed in the fluorocyclization of β,γ-unsaturated hydrazones and oximes to create novel fluorinated heterocycles. researchgate.net These examples underscore the utility of hypervalent iodine chemistry in the construction of complex fluorine-containing molecules, a strategy applicable to the synthesis of trifluoromethylsulfanyl-substituted iodobenzenes.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of synthetic routes to this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include temperature, solvent, and the use of various additives.
Temperature plays a critical role in the synthesis of aryl trifluoromethyl sulfides. While some procedures require elevated temperatures to drive the reaction to completion, milder conditions are often sought to improve selectivity and reduce the formation of byproducts. For instance, a nickel-catalyzed method for the trifluoromethylthiolation of aryl iodides and bromides has been developed to proceed at room temperature. researchgate.net In another example, a copper-catalyzed trifluoromethylthiolation of aryl halides can be conducted at room temperature by switching the solvent from acetonitrile (B52724) to DMF. nih.gov
The choice of solvent is equally crucial and can dramatically influence reaction outcomes. In a metal-free, three-component Friedel-Crafts approach to synthesize alkenyl trifluoromethyl sulfides, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was found to be the optimal solvent, with a complete absence of product observed when solvents like 1,2-dichloroethane (B1671644) (DCE) were used. nih.gov Similarly, in the oxidation of aryl trifluoromethyl sulfides to sulfoxides, trifluoroacetic acid (TFA) acts as an activating solvent that enables non-catalyzed oxidation with hydrogen peroxide and increases selectivity. rsc.org The optimization of copper-catalyzed trifluoromethylation of aryl iodides also involves screening various solvents, with DMF often being a suitable choice. beilstein-journals.orgrsc.org
Below is a table summarizing the effect of solvents on the yield of a three-component synthesis of an alkenyl trifluoromethyl sulfide.
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 85 |
| 2 | DCE | 0 |
| 3 | Toluene | <5 |
| 4 | TFE | 65 |
| 5 | NFB | 55 |
| Data derived from a study on Friedel-Crafts transformations. HFIP: 1,1,1,3,3,3-hexafluoroisopropanol; DCE: 1,2-dichloroethane; TFE: Trifluoroethanol; NFB: Nonafluorobutanol. |
Additives are often essential for facilitating catalytic cycles, activating reagents, or improving reaction yields and selectivity. In the context of synthesizing trifluoromethylsulfanyl-substituted iodobenzenes, various additives have been explored.
In copper-catalyzed trifluoromethylation of aryl iodides, the addition of a ligand such as 2,2'-bipyridyl or 1,10-phenanthroline (B135089) is often necessary. nih.govresearchgate.net The screening of different ligands can lead to significant improvements in yield. researchgate.net Furthermore, bases may be required, and their choice can impact the reaction's success. researchgate.net In some copper-mediated trifluoromethylations of heteroaryl iodides and bromides, the presence of cesium fluoride (B91410) (CsF) is crucial. rsc.org
However, not all methods require additives. A notable advantage of a copper(I) salt-catalyzed trifluoromethylation of aryl iodides with an in situ prepared trifluoromethylzinc reagent is that additives like metal fluorides, which are typically needed to activate silyl (B83357) reagents, are not necessary. beilstein-journals.org In the trifluoromethylthiolation of difluoro enol silyl ethers, potassium fluoride (KF) was found to be a suitable additive to promote the reaction. acs.org
The following table illustrates the impact of different ligands on the yield of a Cu(I)-catalyzed trifluoromethylation of an iodoarene.
| Entry | Ligand | Yield (%) |
| 1 | None | 45 |
| 2 | 2,2'-bipyridyl | 85 |
| 3 | 1,10-phenanthroline | 78 |
| 4 | DMAP | 20 |
| Data synthesized from studies on catalytic trifluoromethylation reactions. DMAP: 4-Dimethylaminopyridine. |
Synthetic Routes to Related Trifluoromethylsulfanyl-Substituted Iodobenzene Derivatives
The development of methods to forge the C-SCF₃ bond is central to the synthesis of this class of compounds. Direct trifluoromethylthiolation is a primary strategy.
The introduction of the trifluoromethylthio (SCF₃) group into aromatic iodides is a key transformation for accessing compounds like this compound. Transition-metal catalysis, particularly with copper, has been extensively studied for this purpose.
Copper-mediated trifluoromethylthiolation of aryl iodides has been achieved using various SCF₃ sources. One method involves the reaction of an aryl iodide with a diazo-triflone reagent in the presence of copper, proceeding at 50 °C and then 120 °C in DMF. researchgate.net Another approach utilizes CuBr as the catalyst and 1,10-phenanthroline as the ligand for the trifluoromethylthiolation of aryl bromides and iodides that contain directing groups. nih.gov
Beyond trifluoromethylthiolation, direct trifluoromethylation of aryl iodides is also a well-established route, which can then be followed by other transformations to install the sulfur atom if needed. Copper-catalyzed trifluoromethylation reactions have been developed using various trifluoromethyl sources. For instance, copper(I) chlorodifluoroacetate complexes can react with aryl iodides in the presence of CsF in DMF at 75 °C to yield trifluoromethylarenes. rsc.org Another method employs a 2-trifluoromethylbenzimidazoline derivative as the trifluoromethylating reagent with a catalytic amount of a Cu(I) salt and a 2,2'-bipyridyl ligand. researchgate.net A system using a trifluoromethylzinc reagent, prepared in situ from trifluoromethyl iodide and zinc dust, also effectively trifluoromethylates aryl iodides in the presence of a copper(I) salt under mild conditions. beilstein-journals.org
Nickel catalysis offers an alternative to copper. Inexpensive nickel-bipyridine complexes have been shown to be effective for the trifluoromethylthiolation of aryl iodides at room temperature using [NMe₄][SCF₃] as the reagent. researchgate.net
Fundamental Reaction Modes of the Hypervalent Iodine Trifluoromethylation Reagent
The versatility of this compound stems from its ability to participate in distinct reaction manifolds, dictated by the reaction conditions and the nature of the co-reagents. These pathways ultimately enable the introduction of the valuable trifluoromethyl group into a wide array of organic molecules.
Single-Electron Transfer (SET) Pathways: CF₃• Radical Generation
Under specific conditions, this compound can undergo a single-electron transfer process to generate a trifluoromethyl radical. This highly reactive intermediate is central to a variety of trifluoromethylation reactions, particularly those involving unsaturated systems.
The generation of the trifluoromethyl radical from this compound is often initiated by one-electron reductants. Transition metals in low oxidation states, such as copper(I) and iron(II), are effective in this role. For instance, in copper-catalyzed reactions, Cu(I) can donate an electron to the hypervalent iodine center, leading to the fragmentation of the molecule and the release of a CF₃• radical. Similarly, Fe(II) salts can facilitate this SET process, initiating radical chain reactions.
The use of radical traps like TEMPONa (sodium 2,2,6,6-tetramethylpiperidinyloxide) can provide evidence for the formation of radical intermediates. In reactions involving this compound, the formation of the corresponding TEMPO-CF₃ adduct is a strong indicator of a CF₃• radical pathway.
Table 1: One-Electron Reductants in CF₃• Radical Generation
| Reductant | Proposed Role |
|---|---|
| Cu(I) | Single-electron donor to the iodine center, facilitating C-CF₃ bond cleavage. |
| Fe(II) | Initiates SET, generating CF₃• for subsequent radical reactions. |
Once generated, the trifluoromethyl radical can readily add to carbon-carbon multiple bonds, such as those in alkenes and alkynes. This addition results in the formation of a new carbon-centered radical, specifically a trifluoromethyl alkyl radical intermediate. This intermediate is then poised for further transformations, including cyclization, atom transfer, or oxidation/reduction, leading to the final trifluoromethylated product. The regioselectivity of the CF₃• radical addition is typically governed by the stability of the resulting alkyl radical.
Electrophilic Pathways: CF₃⁺ Cation Source
In contrast to the radical pathway, this compound can also function as an electrophilic source of the trifluoromethyl group. In this mode, the trifluoromethyl group is transferred as a formal CF₃⁺ cation to a nucleophilic substrate.
The electrophilicity of the trifluoromethyl group in this compound can be significantly enhanced by the presence of Lewis acids. Lewis acids such as zinc(II) salts (e.g., Zn(OTf)₂) and boron trifluoride (BF₃) can coordinate to the sulfur or iodine atom of the reagent. This coordination withdraws electron density from the iodine center, weakening the I-CF₃ bond and making the trifluoromethyl group more susceptible to nucleophilic attack. This activation strategy is crucial for effecting trifluoromethylation of less reactive nucleophiles.
Table 2: Lewis Acids in Electrophilic Trifluoromethylation
| Lewis Acid | Mode of Activation |
|---|---|
| Zn(II) | Coordination to the hypervalent iodine reagent, enhancing the electrophilicity of the CF₃ group. |
Following activation by a Lewis acid, a wide range of nucleophiles can attack the now highly electrophilic trifluoromethyl carbon atom. This nucleophilic attack results in the transfer of the trifluoromethyl group to the nucleophile and the departure of the iodobenzene moiety. This pathway is characteristic of reactions with soft nucleophiles like enolates, silyl enol ethers, and electron-rich aromatic compounds, leading to the formation of new C-CF₃ bonds.
Detailed Mechanistic Studies of Specific Transformations
The reactivity of this compound and related hypervalent iodine compounds is a subject of intricate mechanistic investigations. Understanding these pathways is crucial for optimizing existing synthetic methods and designing novel transformations. This section delves into the detailed mechanistic models for key reactions, exploring the underlying principles that govern the compound's behavior.
Mechanistic Models for Olefin Trifluoromethylation
The addition of a trifluoromethyl group across a double bond is a significant transformation in organic synthesis. Hypervalent iodine reagents, including analogues of this compound, are effective reagents for this purpose. The mechanisms can be complex, often involving radical intermediates and the influence of catalysts.
One advanced strategy for forming carbon-carbon bonds involves the synergistic use of photoredox catalysis and hypervalent iodine reagents to facilitate the coupling of radical precursors with alkenes. In this context, a plausible pathway for the functionalization of olefins is the radical addition-decarboxylative reaction. This process typically involves the generation of an alkyl radical from a carboxylic acid, which then adds to an alkene.
While not directly involving this compound as the radical source, analogous systems demonstrate the feasibility of this pathway. For instance, the combination of photoredox catalysis with hypervalent iodine reagents can enable the decarboxylative alkynylation and cyanation of carboxylic acids, generating radical intermediates that can be trapped epfl.ch. A key mechanistic feature is the ability of the hypervalent iodine reagent to participate in a photoredox cycle, enabling the decarboxylation of a vinyl carboxylic acid after the addition of an alkyl radical. This process highlights the potential for hypervalent iodine compounds to mediate complex radical cascades under mild, light-induced conditions sioc.ac.cn. A novel benziodoxole-vinyl carboxylic acid intermediate has even been isolated in related systems, providing concrete evidence for the involvement of the hypervalent iodine species in the decarboxylation step sioc.ac.cn.
Copper catalysis plays a pivotal role in many trifluoromethylation reactions involving hypervalent iodine reagents. Mechanistic studies suggest that these reactions often proceed through a radical pathway initiated and mediated by copper species nih.govnih.gov. A widely proposed mechanism for the copper-catalyzed trifluoromethylation of terminal alkenes is outlined below nih.govnih.gov:
Initiation : A Copper(I) species activates the hypervalent iodine reagent. This interaction facilitates a single electron transfer (SET), leading to the formation of a CF3 radical and a Cu(II) species.
Radical Addition : The newly generated trifluoromethyl radical (CF3•) adds across the olefin's double bond, forming a carbon-centered radical intermediate.
Oxidation & Elimination : The radical intermediate is then oxidized by the Cu(II) species to a carbocation. This step regenerates the catalytically active Cu(I) species.
Product Formation : The carbocation intermediate readily undergoes elimination (e.g., deprotonation) to yield the final vinyl-trifluoromethylated product.
This catalytic cycle is supported by experiments using radical clocks. For example, the reaction of diethyl diallylmalonate under these conditions yields cyclopentane (B165970) derivatives, which is indicative of a 5-exo-trig cyclization occurring after the initial C–CF3 bond formation, strongly supporting the presence of a free-radical intermediate nih.gov.
Table 1: Proposed Steps in Copper-Catalyzed Olefin Trifluoromethylation
| Step | Process | Reactants | Intermediates | Products |
| 1 | Catalyst Activation & Radical Generation | Alkene, I(III)-CF3 Reagent, Cu(I) | CF3• Radical, I(I) species, Cu(II) | - |
| 2 | Radical Addition to Olefin | Alkene, CF3• Radical | Trifluoromethylated Alkyl Radical | - |
| 3 | Oxidation and Catalyst Regeneration | Trifluoromethylated Alkyl Radical, Cu(II) | Carbocation, Cu(I) | - |
| 4 | Elimination | Carbocation | - | Trifluoromethylated Alkene |
Isomerization Pathways and Hypervalent Twist Models
The reactivity of hypervalent iodine reagents is profoundly influenced by their three-dimensional structure and the dynamic processes they can undergo. A key concept in understanding their behavior is the "hypervalent twist," a rearrangement of the hypervalent bonds that can be a rate-determining step in many reactions nih.gov.
This phenomenon is best described within the framework of the trigonal bipyramidal geometry of λ³-iodanes. For a reaction such as reductive elimination to occur, the participating ligands must be in specific (apical and equatorial) positions. The hypervalent twist is the process that moves ligands between these positions. Two primary models for this process have been proposed and computationally studied for prototypical electrophilic trifluoromethylating reagents nih.govresearchgate.net:
Apical Twist : Involves the rotation of one apical and two equatorial ligands.
Equatorial Twist : Involves the rotation of one equatorial and two apical ligands.
Computational studies on Togni-type reagents have shown that these twist mechanisms are crucial for isomerization and subsequent reactions nih.gov. The energy barrier for this twist can be significant and is influenced by the steric and electronic properties of the substituents on the iodine center and the aromatic backbone. For instance, introducing bulky substituents can lower the activation energy for the twist, thereby enhancing the reagent's reactivity researchgate.net. This model provides a powerful predictive tool for understanding how structural modifications to reagents like this compound can tune their chemical behavior researchgate.net.
Interplay of Reducibility and Nucleophilicity in Substrate Reactivity
The reaction pathway of a hypervalent iodine reagent is often a delicate balance between polar (nucleophilic) and radical mechanisms. This balance is dictated by the interplay between the reducibility of the iodine center and the nucleophilicity of the substrate.
The nature of the substrate plays a decisive role in determining the dominant mechanism:
Strong Nucleophiles : Highly nucleophilic substrates tend to favor a polar, two-electron pathway involving direct nucleophilic attack at the iodine center, followed by reductive elimination.
Weaker Nucleophiles/Redox-Active Substrates : With less nucleophilic substrates or under conditions that favor single-electron transfer (SET), a radical pathway may become dominant. In this scenario, the hypervalent iodine reagent acts as an oxidant, accepting an electron (i.e., being reduced) to initiate a radical cascade.
Computational studies have been instrumental in dissecting these competing pathways, showing how factors like substrate identity and reaction conditions can shift the balance from a polar to a radical mechanism researchgate.net. The high reactivity of some perfluoroalkyl-iodine(III) reagents is attributed to the strong electron-withdrawing effect of the fluoroalkyl group, which makes the iodine center easier to reduce, thereby facilitating the homolytic cleavage of the I-C bond to release a radical species nih.gov.
Spectroscopic and Computational Approaches to Mechanism Elucidation
Elucidating the complex mechanisms of reactions involving this compound and its analogues requires a combination of sophisticated spectroscopic and computational techniques. These tools provide invaluable insights into transient intermediates, transition states, and reaction energy profiles.
Computational Approaches: Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of hypervalent iodine chemistry researchgate.netnih.gov. DFT calculations allow researchers to:
Map potential energy surfaces for different reaction pathways (e.g., polar vs. radical).
Calculate the energy barriers for key steps, such as the hypervalent twist and reductive elimination nih.gov.
Predict the geometries of transition states and intermediates.
Understand the electronic effects of substituents on reactivity nih.gov.
These computational studies have provided strong support for the hypervalent twist model and have helped to rationalize the observed selectivity in various trifluoromethylation reactions nih.govresearchgate.net.
Spectroscopic Techniques: Direct observation of reactive intermediates is challenging but crucial for confirming proposed mechanisms. Several spectroscopic methods have been employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹⁹F NMR, is highly effective for monitoring the progress of trifluoromethylation reactions. The chemical shift of the CF3 group is sensitive to its electronic environment, allowing for the detection of activated intermediates. For example, upon activation of Togni's reagent with a Lewis acid, a significant downfield shift in the ¹⁹F NMR signal is observed, indicating the formation of a more electrophilic intermediate species in solution acs.org. ¹³C NMR is also used to determine the oxidation state of the iodine atom by observing the chemical shift of the ipso-carbon researchgate.net.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can detect and characterize charged intermediates in the gas phase, providing evidence for species formed upon activation of the hypervalent iodine reagent with Lewis acids or other additives acs.orgnih.gov.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions proceeding through radical pathways, EPR spectroscopy is the primary tool for detecting and characterizing radical intermediates. While often challenging due to the short lifetimes of these species, EPR can provide definitive evidence for the involvement of radicals like CF3• acs.orgscielo.org.mx.
Together, these computational and spectroscopic methods provide a detailed picture of the reaction dynamics, enabling a deeper understanding of the factors that control the reactivity and selectivity of this compound.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, making it an invaluable tool for investigating reaction mechanisms that may involve radical intermediates. In the context of this compound, ESR spectroscopy can be employed to search for the formation of transient radicals, such as the trifluoromethylthiyl radical (•SCF3), which has been proposed in various trifluoromethylthiolation reactions.
While direct ESR studies on this compound are not extensively documented in the literature, the detection of the elusive trifluoromethyl radical has been achieved in the photolysis of trifluoromethyl ketones using spin-trapping agents. researchgate.net This suggests that similar methodologies could be applied to reactions involving this compound. For instance, in a hypothetical reaction where homolytic cleavage of the C–S or S–I bond is suspected, the use of a spin trap like 2-methyl-2-nitrosopropane (B1203614) (MNP) or phenyl-N-t-butylnitrone (PBN) could capture the transient radical species, forming a more stable radical adduct that can be readily detected and characterized by ESR spectroscopy. The hyperfine splitting pattern of the resulting ESR spectrum would provide structural information about the trapped radical, confirming its identity.
A study on the peroxidase oxidation of 2,4,6-trihalophenols successfully used ESR to detect the transient 2,4,6-trichlorophenoxyl radical intermediate, providing evidence for a single-electron transfer mechanism. nih.gov This approach could be adapted to investigate potential single-electron transfer (SET) pathways in reactions of this compound, particularly in metal-catalyzed processes where the formation of radical intermediates is plausible.
Table 1: Potential Application of ESR Spectroscopy in Studying this compound Reactivity
| Mechanistic Question | Proposed ESR Experiment | Expected Outcome |
| Involvement of the trifluoromethylthiyl radical (•SCF3) | Reaction of this compound under photolytic or thermal conditions in the presence of a spin trap. | Detection of a spin adduct whose ESR spectrum is consistent with the trapping of the •SCF3 radical. |
| Role of single-electron transfer (SET) pathways | Monitoring a reaction between this compound and a reducing or oxidizing agent using ESR. | Direct observation of a radical cation or anion of the substrate or other reaction components. |
Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of mechanistic chemistry, providing detailed information about molecular structure, connectivity, and dynamics. For reactions involving this compound, ¹⁹F NMR is particularly insightful due to the presence of the trifluoromethyl group, which serves as a sensitive spectroscopic handle.
Mechanistic studies of trifluoromethylating agents have utilized ¹⁹F NMR to monitor reaction progress and determine product yields with high accuracy. researchgate.netnsf.gov This technique can be readily applied to reactions of this compound to track the consumption of the starting material and the formation of trifluoromethylthiolated products in real-time. Such kinetic studies can help to establish rate laws and elucidate the roles of various reaction components.
Furthermore, in situ NMR spectroscopy can be used to detect and characterize reaction intermediates. For example, in a study of the Biginelli condensation, benchtop ¹⁹F NMR spectroscopy provided mechanistic insight by allowing for the quantification of fluorinated intermediates and products, which helped to distinguish between possible reaction pathways. nih.gov A similar approach could be employed to investigate the reactions of this compound, potentially identifying key intermediates that would otherwise be difficult to observe.
Table 2: Application of NMR Spectroscopy for Mechanistic Insights into this compound Reactions
| NMR Technique | Information Gained | Example Application |
| ¹⁹F NMR | Quantitative analysis of starting materials, products, and fluorinated intermediates. Reaction kinetics. | Monitoring the rate of a trifluoromethylthiolation reaction to determine the reaction order with respect to each reactant. |
| In situ NMR | Detection and structural elucidation of transient intermediates. | Observing the formation of a transient complex between this compound and a catalyst before the product-forming step. |
| Diffusion-Ordered Spectroscopy (DOSY) | Information on the association of different species in solution. | Determining if an active catalytic species is a monomer or a dimer in solution during the reaction. |
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become an indispensable tool for the theoretical investigation of reaction mechanisms. By calculating the electronic structure of molecules, DFT can provide valuable insights into the geometries of reactants, transition states, and products, as well as their relative energies. researchgate.netyoutube.com
For this compound, DFT calculations can be used to model proposed reaction pathways and to evaluate the feasibility of different mechanistic hypotheses. For instance, the energy barriers for concerted versus stepwise mechanisms can be calculated to determine the most likely reaction course. A theoretical analysis of the electrophilic iodination of arenes using DFT has been reported, providing a framework for similar computational studies on the reactivity of iodobenzene derivatives. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using DFT.
The analysis of these orbitals can predict the regioselectivity and reactivity of the compound. For example, the location of the LUMO can indicate the most probable site for nucleophilic attack, while the HOMO's location can suggest the site of electrophilic attack or oxidation. The HOMO-LUMO energy gap is also a useful indicator of the molecule's kinetic stability. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Properties of a Model Aryl Iodide
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the iodine atom and the aromatic ring. |
| LUMO | -0.8 | Predominantly centered on the antibonding orbital of the carbon-iodine bond. |
| Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound. |
A Potential Energy Surface (PES) provides a comprehensive depiction of a reaction's energetic landscape, mapping the energy of the system as a function of the geometric coordinates of the atoms. youtube.com DFT calculations are commonly used to construct PESs for chemical reactions. By mapping the PES for a reaction involving this compound, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located.
The transition state represents the energy maximum along the reaction coordinate and is the key to understanding the reaction's kinetics. The calculated energy of the transition state relative to the reactants gives the activation energy, which is directly related to the reaction rate. For example, DFT calculations could be used to map the PES for the C-S bond formation step in a trifluoromethylthiolation reaction, revealing the detailed geometry of the transition state. researchgate.net
Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic processes that occur during a chemical reaction. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the trajectories of molecules and explore the conformational landscape.
In the context of this compound's reactivity, MD simulations can be used to study the role of the solvent in the reaction mechanism. Solvent molecules can significantly influence reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states. MD simulations can provide a detailed picture of the solvent shell around the reacting species and how it reorganizes during the reaction. This information is complementary to the static picture provided by PES calculations and can be crucial for a complete understanding of the reaction mechanism in solution.
Based on a thorough review of scientific literature, information on the use of This compound as a reagent for trifluoromethylation reactions is not available. The specified compound, 2-iodophenyl trifluoromethyl sulfide, is typically documented as a precursor for introducing the trifluoromethylthio- (SCF3) group, a process known as trifluoromethylthiolation.
Therefore, content generation for the requested outline, which focuses exclusively on the trifluoromethylation applications of this specific compound, cannot be completed. The chemical reactivity of this compound does not align with the transformations detailed in the provided structure. No research findings detailing its use in the trifluoromethylation of oxygen, nitrogen, sulfur, selenium, or carbon-centered nucleophiles as requested could be located.
Based on a comprehensive review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the provided outline. There is a fundamental chemical distinction between the specified compound and the requested applications.
The compound This compound is a chemical reagent used for trifluoromethylthiolation , which is the introduction of a trifluoromethylthio group (-SCF₃).
The requested article outline, however, focuses exclusively on trifluoromethylation reactions, which involve the introduction of a trifluoromethyl group (-CF₃). These are chemically distinct processes mediated by different types of reagents.
Extensive searches for the use of "this compound" in the specific contexts of halo-trifluoromethylation, cyano-trifluoromethylation, direct C-H trifluoromethylation, or the trifluoromethylation of isocyanides did not yield any relevant research findings. The scientific literature indicates that this compound is not used for the applications listed in the provided outline.
Therefore, generating an article according to the user's instructions would result in scientifically inaccurate information. To maintain accuracy and adhere to established chemical principles, the requested article cannot be created.
Applications of 2 Trifluoromethylsulfanyliodobenzene in Advanced Organic Synthesis
Formation of Complex Molecular Architectures
Carbon-Carbon Bond Formations
There is a conspicuous absence of specific documented examples for the application of 2-Trifluoromethylsulfanyliodobenzene in flagship palladium-catalyzed carbon-carbon bond-forming reactions such as the Sonogashira, Heck, and Suzuki couplings. While these reactions are cornerstones of modern organic synthesis for creating C(sp)-C(sp²) and C(sp²)-C(sp²) bonds, and aryl iodides are typically excellent substrates, the specific reactivity of this compound in these transformations has not been extensively reported. The electronic and steric influence of the ortho-trifluoromethylsulfanyl group may present unique challenges or require specific catalytic systems that have not yet been described in the literature.
Carbon-Heteroatom Bond Formations (C-O, C-N, C-S, C-Se)
Similarly, the utility of this compound in forming carbon-heteroatom bonds through well-established methods like the Buchwald-Hartwig amination (for C-N bonds) or the Chan-Lam coupling (for C-O, C-N, and C-S bonds) is not well-documented. These copper- and palladium-catalyzed reactions are pivotal for the synthesis of a vast array of pharmaceuticals and functional materials. The lack of specific examples using this compound suggests that either this substrate is challenging for these transformations or that this area of its reactivity remains unexplored.
The Compound's Role in Modern Synthetic Strategies
The broader strategic utility of this compound in the landscape of organofluorine chemistry is also not clearly defined in the current body of scientific literature.
Complementary to Traditional Organofluorine Reagents
There is a lack of direct comparative studies that position this compound as a complementary reagent to more traditional organofluorine sources. The reactivity and applications of electrophilic, nucleophilic, and radical trifluoromethylthiolating reagents are subjects of ongoing investigation, but the specific advantages or disadvantages of using this compound in place of these reagents have not been systematically evaluated.
Enabling Previously Unprecedented Transformations
At present, there are no prominent examples in the literature of this compound enabling chemical transformations that were previously considered unattainable. While the search for novel reactivity is a constant in organic synthesis, this particular compound has not yet been identified as a key that unlocks unprecedented synthetic pathways.
Catalytic Roles and Systems Involving 2 Trifluoromethylsulfanyliodobenzene
Hypervalent Iodine Reagents as Catalysts or Co-catalysts
Hypervalent iodine compounds are well-established as powerful oxidants and have found increasing use as catalysts or co-catalysts in a variety of organic transformations. They are attractive due to their relatively low toxicity and ready availability compared to many transition metal catalysts. The catalytic cycle typically involves the in situ generation of a hypervalent iodine(III) or iodine(V) species from an iodobenzene (B50100) precursor, which then mediates the desired transformation before being reduced back to the monovalent state.
In the realm of metal-free catalysis, hypervalent iodine reagents offer a valuable alternative to transition metal-based systems. They can facilitate a range of reactions, including oxidative couplings, cyclizations, and functional group transfers. The reactivity of these reagents is often tuned by the electronic and steric properties of the substituents on the iodobenzene ring. While the trifluoromethylsulfanyl group in 2-Trifluoromethylsulfanyliodobenzene would be expected to influence its reactivity, specific catalytic applications in metal-free systems have not been reported.
Hypervalent iodine compounds can be employed in conjunction with organocatalysts or organometallic complexes. In such systems, the hypervalent iodine species can act as a terminal oxidant to regenerate the active catalyst in a catalytic cycle. This synergistic approach broadens the scope of reactions that can be achieved. There is no specific information available that details the use of this compound in either organocatalytic or organometallic catalytic systems.
Photoredox Catalysis and Light-Induced Transformations
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. Hypervalent iodine reagents can play a significant role in these processes, often acting as radical precursors or participating in electron transfer steps.
The combination of hypervalent iodine chemistry with visible-light photoredox catalysis has led to the development of novel and efficient synthetic methodologies. In a typical scenario, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the hypervalent iodine reagent, initiating a radical cascade or a key bond-forming event. No studies have been found that specifically investigate the synergistic use of this compound in this context.
Certain hypervalent iodine compounds are known to serve as effective precursors for trifluoromethyl radicals (•CF3) under photoredox conditions. These radicals are highly valuable for the introduction of the trifluoromethyl group into organic molecules. While the trifluoromethylsulfanyl (–SCF3) group is present in this compound, its potential to generate trifluoromethyl radicals under photoredox conditions has not been described in the literature.
Asymmetric Catalysis with Chiral Hypervalent Iodine Reagents
The development of chiral hypervalent iodine reagents for asymmetric catalysis is a rapidly growing field. By incorporating chiral scaffolds into the structure of the iodobenzene, it is possible to induce enantioselectivity in a variety of oxidative transformations. These chiral reagents can be used in stoichiometric or catalytic amounts. There are no reports of chiral hypervalent iodine reagents derived from this compound or its application in asymmetric catalysis.
Design and Synthesis of Chiral Derivatives
A prominent strategy for enantioselective trifluoromethylthiolation involves the use of chiral auxiliaries attached to the nitrogen atom of a sulfonamide, which in turn bears the trifluoromethylthio group. A key example of such a reagent is (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam. rsc.orgrsc.org
The design of this reagent is predicated on the use of a rigid, chiral scaffold derived from camphor. The inherent chirality of the camphorsultam moiety is intended to create a chiral environment around the electrophilic sulfur atom of the trifluoromethylthio group. This steric and electronic influence then directs the approach of a nucleophile, leading to a preferential formation of one enantiomer of the product.
The synthesis of (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam and its analogues is a straightforward two-step process. rsc.org The commercially available (1S)-(-)-2,10-camphorsultam is first treated with tert-butyl hypochlorite (B82951) in methanol (B129727) to yield the corresponding N-chloro-camphorsultam. rsc.org This intermediate is then reacted with a trifluoromethylthiolating agent, such as silver trifluoromethanethiolate (AgSCF3), in a suitable solvent like acetonitrile (B52724) to afford the final chiral reagent. rsc.org This synthetic route is scalable and provides the desired products in good yields. rsc.org Analogous derivatives can be prepared by starting with different chiral backbones. rsc.org
Enantioselective Trifluoromethylation of Prochiral Substrates
The utility of chiral reagents like (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam is demonstrated in their application for the enantioselective trifluoromethylthiolation of various prochiral substrates. These reactions typically involve the deprotonation of a carbon acid substrate with a base to form a prochiral enolate, which then attacks the electrophilic sulfur of the chiral reagent.
The choice of base and reaction conditions can be crucial for achieving high yields and enantioselectivities. For instance, in the trifluoromethylthiolation of β-ketoesters, potassium carbonate in tetrahydrofuran (B95107) has been found to be an effective base. researchgate.net
A range of prochiral substrates have been successfully trifluoromethylthiolated with high stereocontrol using these chiral reagents. Examples include β-ketoesters, oxindoles, and benzofuranones. rsc.orgresearchgate.net The resulting products, which bear a trifluoromethylthio group at a newly formed stereocenter, are valuable building blocks in medicinal chemistry and materials science.
The following table summarizes the results of the asymmetric trifluoromethylthiolation of various prochiral nucleophiles using a chiral N-trifluoromethylthio-camphorsultam derivative.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| β-Ketoester (Indanone derived) | α-Trifluoromethylthio-β-ketoester | 95 | 92 |
| Oxindole | 3-Trifluoromethylthio-oxindole | 98 | 96 |
| Benzofuranone | 3-Trifluoromethylthio-benzofuranone | 91 | 90 |
Advanced Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies provide profound insights into the unique electronic characteristics of 2-trifluoromethylsulfanyliodobenzene, particularly focusing on the nature of the hypervalent iodine bond and intramolecular interactions influenced by the ortho-trifluoromethylsulfanyl group.
Delocalization and Charge Distribution within Hypervalent Iodine Bonds
The bonding in hypervalent iodine(III) compounds, including derivatives of this compound, is often described by the 3-center-4-electron (3c-4e) bond model. rsc.orgresearchgate.net This model involves the iodine atom and two trans-oriented electronegative ligands, where a filled p-orbital on the central iodine atom interacts with the orbitals of the two ligands. This interaction results in a filled bonding orbital, a filled non-bonding orbital, and an empty antibonding orbital.
Computational studies using Density Functional Theory (DFT) on related hypervalent iodine compounds reveal significant charge delocalization across the L-I-L axis. nih.gov The iodine atom typically bears a substantial positive charge, while the electronegative ligands hold negative charges. The degree of charge separation and delocalization is highly dependent on the nature of the ligands. For instance, in a hypothetical diacetate derivative of this compound, the oxygen ligands would carry significant negative charge, and the iodine center would be highly electrophilic.
The presence of the electron-withdrawing trifluoromethylsulfanyl (-SCF3) group at the ortho position is expected to influence the charge distribution on the phenyl ring and, consequently, the electronic properties of the iodine center. DFT calculations on similar substituted iodobenzenes show that electron-withdrawing substituents can increase the electrophilicity of the iodine atom, which is a key factor in the reactivity of these compounds. nih.gov
Table 1: Representative Calculated Properties of Hypervalent Iodine Bonds (Note: Data is illustrative and based on general findings for related hypervalent iodine compounds, not specific calculations for this compound unless cited.)
| Property | Typical Value/Observation | Significance |
| Iodine Atomic Charge | Highly positive | Enhances electrophilicity and reactivity. |
| Ligand Atomic Charge | Highly negative | Indicates polar bonding. |
| Bond Order (I-Ligand) | < 1 | Consistent with the 3c-4e bond model. |
| HOMO-LUMO Gap | Varies with ligands | Influences stability and photochemical properties. |
"Through-Lone-Pair-Coupling" and "Through-Space Coupling" Phenomena
The ortho-positioning of the iodine and trifluoromethylsulfanyl groups in this compound creates a unique environment for intramolecular interactions.
"Through-Lone-Pair-Coupling" : This interaction would involve the coupling of the lone pairs of the sulfur atom with the orbitals of the adjacent iodine atom. While direct computational studies on this specific coupling in this compound are not widely available, theoretical work on molecules with adjacent heteroatoms suggests that such interactions can influence conformational preferences and electronic properties. The lone pairs on the sulfur atom could potentially interact with the sigma-antibonding orbital of the C-I bond, leading to a stabilizing hyperconjugative interaction.
"Through-Space Coupling" : This phenomenon refers to interactions that are not mediated through the covalent bond network but directly through space. A highly relevant analogue, 2-(trifluoromethyl)thiophenol, has been studied computationally and experimentally to understand through-space J-coupling between fluorine and the thiol proton (JFH). rsc.org These studies reveal that the observed coupling is transmitted through steric interactions involving the fluorine lone pairs and the σSH bonding orbital, particularly in the trans conformer where these groups are in proximity. rsc.org By analogy, significant through-space interactions are expected between the fluorine atoms of the -SCF3 group and the large iodine atom in this compound. These interactions, likely repulsive in nature, would play a crucial role in determining the molecule's conformational landscape.
Computational Modeling of Reactivity and Selectivity
Computational modeling is an indispensable tool for understanding and predicting the chemical behavior of hypervalent iodine reagents like this compound.
Prediction of Reaction Pathways and Transition States
DFT calculations are commonly employed to map the potential energy surfaces of reactions involving hypervalent iodine compounds. These calculations can elucidate reaction mechanisms, identify intermediates, and determine the structures and energies of transition states. Typical reactions for hypervalent iodine(III) reagents involve ligand exchange followed by reductive elimination.
For a derivative of this compound, a hypothetical reaction pathway for a trifluoromethylthiolation reaction could be modeled. The initial step would likely involve the coordination of a nucleophile to the electrophilic iodine center. Subsequent steps could involve the formation of a square-planar intermediate, followed by reductive elimination to transfer the -SCF3 group to the nucleophile and form 2-iodotoluene. Computational models can predict the activation barriers for these steps, providing insights into reaction rates and feasibility. osti.govnih.gov
Role of Solvation Models in Computational Predictions
The solvent environment can have a profound impact on the energetics and mechanisms of reactions in solution. Computational models account for these effects using either implicit or explicit solvation models.
Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. nih.gov
Explicit Solvation Models : These models involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
For reactions involving charged species or significant charge separation in the transition state, the choice of solvation model can be critical. For instance, in modeling the reactivity of a cationic iodonium (B1229267) salt derived from this compound, an explicit solvent model might be necessary to accurately describe the interaction of solvent molecules with the charged center.
Conformational Analysis and Molecular Dynamics Simulations
The orientation of the trifluoromethylsulfanyl group relative to the iodine atom is a key determinant of the molecule's reactivity and interaction profile.
Conformational Analysis : Computational studies on the analogous 2-(trifluoromethyl)thiophenol have shown the existence of cis and trans conformers, defined by the dihedral angle between the C-S bond and the phenyl ring plane. rsc.org The trans conformer, where the -CF3 group is directed away from the thiol group, was found to be more stable. A similar conformational preference can be predicted for this compound, where steric repulsion between the bulky iodine atom and the -CF3 group would likely favor a trans-like arrangement.
Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic picture of the conformational flexibility of this compound in solution. mdpi.comnih.govresearchgate.netnih.gov By simulating the movement of the molecule over time, MD can reveal the preferred conformations, the energy barriers to rotation around the C-S bond, and how solvent molecules interact with different parts of the molecule. This information is crucial for understanding how the molecule's shape and dynamics influence its ability to interact with other reactants.
Relativistic Effects in Iodine Chemistry
The presence of the heavy iodine atom in this compound necessitates the consideration of relativistic effects in accurate theoretical and computational descriptions of its chemical behavior. For heavy elements like iodine, the inner-shell electrons move at speeds that are a significant fraction of the speed of light. This leads to a relativistic contraction of the inner s and p orbitals and a corresponding expansion of the outer d and f orbitals. These fundamental changes have a cascading effect on various molecular properties, including bond lengths, bond energies, and reactivity, which cannot be accurately predicted by non-relativistic quantum chemical calculations. researchgate.netstackexchange.com
In the context of organoiodine chemistry, relativistic effects are known to significantly influence the electronic structure and, consequently, the chemical properties of the compounds. researchgate.net For instance, non-relativistic calculations are reported to underestimate the attractive forces in iodinated complexes by as much as 23%. researchgate.net This underestimation can lead to inaccurate predictions of intermolecular interactions, such as halogen bonding, where iodine-containing compounds act as halogen bond donors. The trifluoromethylsulfanyl (-SCF3) group on the benzene (B151609) ring, being a potent electron-withdrawing group, modulates the electron density distribution across the molecule, which in turn can influence the magnitude of these relativistic effects on the iodine atom. rsc.org
Theoretical studies on compounds containing both iodine and other heavy atoms have shown that relativistic spin-orbit coupling can cause a redistribution of electron density that propagates its effects to the distant iodine atom. rsc.org This mechanism can be enhanced by electron-withdrawing substituents. rsc.org For this compound, this implies that the electron-withdrawing nature of the -SCF3 group could amplify the relativistic modifications of the iodine atom's properties.
Accurate computational modeling of iodine-containing molecules, particularly for properties like NMR chemical shifts, requires sophisticated methods that account for these effects. Full four-component relativistic Dirac-Coulomb methods are often necessary for a correct prediction of NMR shielding for nuclei directly bonded to iodine. researchgate.net Simpler approximations, such as the use of effective core potentials (ECPs), can incorporate scalar relativistic effects to reduce computational cost, but may not be sufficient for all properties. stackexchange.com
The following table summarizes the key relativistic effects and the computational approaches used to account for them in the study of iodine-containing compounds.
| Relativistic Effect | Consequence on Molecular Properties | Recommended Computational Approach |
| Scalar Relativistic Effects | Contraction of inner orbitals, expansion of outer orbitals, changes in bond energies and geometries. | Douglas-Kroll-Hess (DKH) Hamiltonian, Zero-Order Regular Approximation (ZORA), Effective Core Potentials (ECPs). |
| Spin-Orbit Coupling | Splitting of energy levels, influencing reactivity and spectroscopic properties. | Two- or four-component Dirac-based methods. |
For a molecule like this compound, neglecting these effects could lead to significant errors in the prediction of its reactivity, particularly in processes involving the iodine atom, such as oxidative addition or halogen bonding interactions.
Application of Computational Tools for Catalyst and Reagent Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the design and optimization of catalysts and reagents in organic synthesis. researchgate.net For compounds like this compound, computational tools offer profound insights into its potential as a precursor for hypervalent iodine reagents and catalysts. These reagents are valued for their mild and selective oxidizing properties. nih.gov
The design of novel hypervalent iodine reagents often begins with computational modeling to predict their structure, stability, and reactivity. For example, this compound could be a precursor to various iodine(III) reagents. Computational studies can model the synthesis of such reagents and evaluate their geometric and electronic properties. The bonding in hypervalent iodine compounds is typically described by the three-center-four-electron (3c-4e) bond model, and computational methods can accurately describe this type of bonding.
A key application of computational tools is in the design of catalysts for specific organic transformations. Hypervalent iodine compounds are known to catalyze a variety of reactions. nih.gov Computational studies can be employed to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface, transition states can be located, and activation barriers can be calculated. This helps in understanding the step-by-step mechanism of a catalyzed reaction.
Predict Selectivity: In reactions with multiple possible outcomes, such as regioselectivity or stereoselectivity, computational models can predict the most likely product by comparing the activation energies of the competing pathways.
Screen Potential Catalysts: A library of potential catalyst structures, derived from a precursor like this compound, can be computationally screened for their efficacy in a target reaction. This virtual screening significantly accelerates the discovery of new and improved catalysts.
For instance, joint experimental and computational studies have been conducted on hypervalent iodine reagents used for trifluoromethylation. dntb.gov.uaau.dk These studies utilize computational methods to understand the reaction mechanisms, which can be either radical or polar in nature, and to calculate the activation free energies for different pathways. dntb.gov.uaau.dk Similarly, the electronic properties of novel electrophilic trifluoromethylation reagents, which can be related to this compound, have been explored using DFT analysis. rsc.org
The table below outlines the application of various computational tools in the design of catalysts and reagents based on organoiodine compounds.
| Computational Tool | Application in Catalyst/Reagent Design | Example of Predicted Property |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of thermochemistry and kinetics. | Activation energies, reaction enthalpies. |
| Ab initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics in condensed phase, exploring reaction pathways. | Free energies of activation. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Bond critical point properties. |
Through these computational approaches, the potential of this compound as a building block for new catalysts and reagents can be systematically explored, guiding experimental efforts and accelerating the development of novel synthetic methodologies.
Future Directions and Emerging Research Avenues
Development of Next-Generation 2-Trifluoromethylsulfanyliodobenzene Derivatives
The development of novel derivatives of this compound is a primary focus for enhancing its performance in chemical synthesis. By systematically modifying the structure of the parent compound, researchers aim to fine-tune its reactivity and improve its stability, thereby broadening its applicability.
Tailoring Reactivity through Electronic and Steric Modifications
The reactivity of this compound can be modulated by introducing various substituents onto the benzene (B151609) ring. These modifications can alter the electronic and steric environment around the iodine center, thereby influencing the reagent's ability to transfer the -SCF3 group.
Electronic Modifications: The introduction of electron-withdrawing or electron-donating groups can significantly impact the electrophilicity of the iodine atom. For instance, electron-withdrawing groups are expected to increase the reactivity of the reagent by making the iodine center more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease reactivity, offering a more controlled and selective transfer of the trifluoromethylthio group.
| Substituent Group | Predicted Effect on Reactivity | Rationale |
| Nitro (-NO2) | Increase | Strong electron-withdrawing nature enhances the electrophilicity of the iodine center. |
| Methoxy (-OCH3) | Decrease | Electron-donating nature reduces the electrophilicity of the iodine center. |
| Chloro (-Cl) | Increase (moderate) | Inductive electron-withdrawing effect outweighs the weak resonance donation. |
Steric Modifications: The size and placement of substituents on the aromatic ring can also influence reactivity. Bulky groups positioned near the iodine atom can create steric hindrance, which may be leveraged to control the regioselectivity of trifluoromethylthiolation reactions. This steric control can be particularly useful in complex molecule synthesis where specific site functionalization is required.
Enhancing Stability for Broader Applicability
A significant challenge in the use of hypervalent iodine reagents is their inherent instability, which can limit their shelf-life and handling requirements. Research efforts are directed towards the synthesis of this compound derivatives with enhanced thermal and chemical stability. One promising strategy involves the design of cyclic analogs, such as benziodoxolones, which have shown improved stability compared to their acyclic counterparts. acs.org The development of more robust reagents would facilitate their wider adoption in both academic and industrial settings.
| Structural Modification | Anticipated Impact on Stability |
| Introduction of ortho-substituents | May increase stability through steric shielding of the hypervalent iodine center. |
| Formation of cyclic iodonium (B1229267) compounds | Generally leads to a significant increase in thermal and chemical stability. |
Expansion of Substrate Scope and Reaction Diversity
A key goal for future research is to broaden the range of substrates that can be effectively trifluoromethylthiolated using this compound and its derivatives. This includes targeting challenging transformations that are currently difficult to achieve.
Unactivated Substrates and Challenging Transformations
The trifluoromethylthiolation of unactivated C-H bonds remains a significant challenge in organic synthesis. Future work will likely focus on the development of more reactive this compound derivatives or novel catalytic systems capable of activating these inert bonds. Success in this area would provide a powerful tool for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery. researchgate.net
Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer a streamlined approach to the synthesis of complex molecular architectures by forming multiple chemical bonds in a single operation. nih.govnih.gov Integrating this compound into such reaction schemes is a promising area of future research. These reactions could involve the initial trifluoromethylthiolation of a substrate, followed by a series of intramolecular or intermolecular transformations to rapidly build molecular complexity. The development of such processes would significantly enhance the efficiency and sustainability of synthesizing novel trifluoromethylthiolated compounds.
Advancements in Catalytic Systems
The development of advanced catalytic systems is crucial for unlocking the full potential of this compound. While some reactions may proceed without a catalyst, the use of transition metals or photoredox catalysts can often improve reaction efficiency, selectivity, and substrate scope. rsc.orgnih.gov Future research will likely explore a wider range of catalytic approaches, including:
Dual Catalysis: Combining two different catalytic cycles to enable novel transformations that are not possible with a single catalyst.
Photoredox Catalysis: Utilizing visible light to generate reactive intermediates under mild conditions, which can be particularly useful for reactions involving radical pathways. rsc.org
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of the trifluoromethylthiolation reaction, leading to the synthesis of enantiomerically enriched products.
| Catalytic System | Potential Advantages |
| Copper Catalysis | Cost-effective and versatile for a range of cross-coupling reactions. nih.gov |
| Palladium Catalysis | High efficiency and functional group tolerance in cross-coupling reactions. |
| Gold Catalysis | Can offer unique reactivity and selectivity under mild conditions. nih.gov |
| Photoredox Catalysis | Enables reactions to proceed under mild, light-driven conditions, often with high selectivity. rsc.org |
Deeper Mechanistic Understanding via Advanced Analytical and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For reactions involving this compound and related compounds, advanced analytical and computational techniques are providing unprecedented insights into the formation and reactivity of key intermediates.
Computational methods, such as Density Functional Theory (DFT) calculations, are employed to investigate the electronic structure and energetics of reactants, intermediates, and transition states. acs.org These calculations can help elucidate the mechanism of trifluoromethylthiolation, for example, by exploring the formation of sulfonium (B1226848) intermediates that enhance the electrophilicity of the SCF3 fragment. acs.org Preliminary DFT calculations have been used to understand the substitution effects on catalytic activity and to clarify the reaction mechanism in organocatalytic α-trifluoromethylthiolation of silylenol ethers. unimi.itacs.org
Mechanistic pathways are often postulated to involve the formation of electrophilic SCF3 species. nih.gov In some cases, radical processes are involved, where the trifluoromethylthio radical (•SCF3) is generated and participates in the reaction cascade. thieme-connect.deresearchgate.net Photochemical reactions, often initiated by UV irradiation or visible light, are a common way to generate these radical species. thieme-connect.deresearchgate.net Understanding the interplay between electrophilic and radical pathways is a key area of research. Advanced analytical techniques, though not detailed in the provided search results, would typically include in-situ spectroscopy (NMR, IR, UV-Vis) and mass spectrometry to detect and characterize transient species, providing experimental validation for proposed mechanisms.
Applications in Advanced Materials and Specialized Chemical Synthesis
The unique properties conferred by the trifluoromethylthio (SCF3) group, such as high lipophilicity and strong electron-withdrawing character, make it a valuable functional group in the design of advanced materials and in specialized chemical synthesis. nih.govresearchgate.net this compound serves as a key building block for introducing this moiety into complex molecular architectures.
In materials science, functional polymer materials are a major area of research, with applications in electronics, biomedicine, and information technology. mdpi.commdpi.com The incorporation of the SCF3 group into polymers can modulate their physical and chemical properties, leading to materials with enhanced thermal stability, specific optical or electrical characteristics, or tailored surface properties. mdpi.comresearchgate.net The design of these materials can occur at the molecular level by synthesizing monomers containing the desired functional groups, which are then polymerized. mdpi.com
In specialized chemical synthesis, this compound and related reagents are used to prepare complex fluorinated compounds that are of interest in the pharmaceutical and agrochemical industries. researchgate.netrsc.org The direct introduction of the SCF3 group at a late stage of a synthesis is an attractive strategy for creating analogues of biologically active molecules, potentially enhancing their metabolic stability, membrane permeability, and binding affinity. mst.edunih.govnih.gov For example, ethynyl (B1212043) trifluoromethyl sulfide, a building block derivable from precursors related to this compound, has been used in copper-catalyzed click chemistry to synthesize novel triazoles bearing the SCF3 group. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Diacetyl |
| α-trifluoromethylthiolated esters |
| α-trifluoromethylthiolated amides |
| silylenol ethers |
| ethynyl trifluoromethyl sulfide |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-trifluoromethylsulfanyliodobenzene, and how do reaction conditions influence yield?
- Methodology : Use cross-coupling reactions with iodobenzene derivatives and trifluoromethylthiolation agents (e.g., AgSCF₃ or Cu-based catalysts). Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, catalyst loading) to minimize byproducts like diaryl sulfides .
- Key considerations : Control moisture to prevent hydrolysis of the trifluoromethylthiol group. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the target compound .
Q. How can researchers characterize the electronic effects of the trifluoromethylthio (-SCF₃) group in this compound?
- Methodology : Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects on the benzene ring. Validate experimentally using NMR (¹⁹F and ¹H) to observe deshielding of adjacent protons and fluorine coupling patterns. Compare with X-ray crystallography data (if available) to confirm bond lengths and angles .
Q. What purification strategies are effective for removing iodine-containing byproducts?
- Methodology : Use solvent extraction (e.g., dichloromethane/water partitioning) to separate polar impurities. Follow with recrystallization in ethanol/water mixtures, leveraging the low solubility of iodinated byproducts. Confirm purity via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., C–S vs. C–I bond activation) affect the selectivity of trifluoromethylthiolation?
- Methodology : Conduct kinetic studies using variable-temperature NMR to identify intermediates. Compare catalytic systems (e.g., Pd vs. Cu) to determine their propensity for oxidative addition at the C–I bond versus C–S coupling. Use isotopic labeling (e.g., ¹²⁷I vs. non-radioactive analogs) to trace mechanistic pathways .
Q. What computational models best predict the stability of this compound under thermal or photolytic stress?
- Methodology : Perform accelerated stability studies (e.g., 40–80°C, UV exposure) and correlate degradation products (e.g., iodine release) with DFT-derived bond dissociation energies (BDEs) of C–I and C–SCF₃ bonds. Validate with GC-MS to detect volatile decomposition byproducts .
Q. How can contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies) be resolved?
- Methodology : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). Use control studies to isolate variables (e.g., ligand effects in Pd catalysis). Cross-validate results with multiple analytical techniques (e.g., cyclic voltammetry for redox activity, XRD for structural confirmation) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for trifluoromethylthiolation: How to identify systematic errors?
- Approach : Compare synthetic protocols for overlooked variables (e.g., trace oxygen in solvents, residual moisture). Use Design of Experiments (DoE) to statistically assess factor interactions (e.g., catalyst loading vs. temperature). Publish negative results to clarify boundaries of reaction efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
